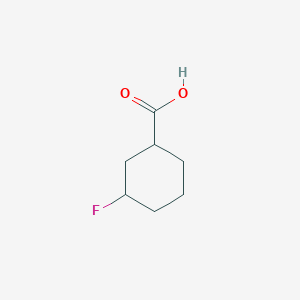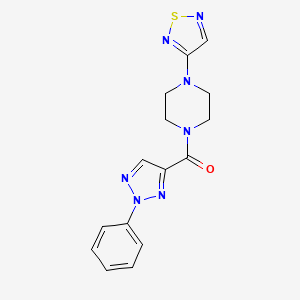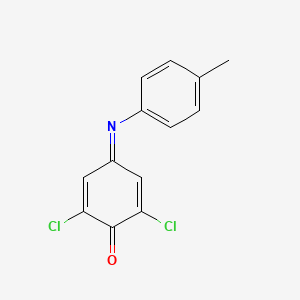![molecular formula C23H18ClN5 B2463715 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902284-96-2](/img/structure/B2463715.png)
3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolo quinoxaline derivatives are relevant structural templates in both natural and synthetic biologically active compounds . They have been designed, synthesized, and evaluated against various cells due to their DNA intercalation activities as anticancer agents .
Synthesis Analysis
A simple and transition-metal-free strategy has been developed to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Molecular Structure Analysis
The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5H)-one scaffold and its analogues triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds .Chemical Reactions Analysis
On treatment with chlorine, bromine, or mercuric acetate triazolo [1,5-]pyridine gives dichloromethyl-, dibromomethyl-, and alkoxy (alkoxymercurio)methyl-pyridines with loss of nitrogen .Physical And Chemical Properties Analysis
Tris [1,2,4]triazolo [1,3,5]triazine, a new acceptor based on a fused triazole and triazine moiety, is utilized to construct D 3 –A star-shaped tristriazolotriazine derivatives . Both TTT-PXZ and TTT-DMAC emitters feature TADF activities and AIEE properties .Applications De Recherche Scientifique
Antihistaminic and Antimicrobial Activities
Research on derivatives related to triazoloquinazolinone has revealed their potential as H1-antihistaminic agents, where certain synthesized compounds have demonstrated significant protection against histamine-induced bronchospasm in animal models, with minimal sedative effects compared to standard drugs like chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008). Additionally, triazoloquinazolinone derivatives have been explored for their antimicrobial properties, showing promising activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).
Adenosine Receptor Antagonism
Another significant area of research involves the study of triazoloquinazoline derivatives as adenosine receptor antagonists. These compounds have been identified for their potent and selective antagonistic activity against various adenosine receptors, making them candidates for treating conditions like cardiovascular diseases and potentially serving as rapid-onset antidepressants. The selective inhibition of adenosine receptors by these derivatives underscores the therapeutic potential of triazoloquinazolinones in modulating adenosine-mediated physiological processes (Burbiel et al., 2016).
Anticancer Activity
The triazoloquinazoline scaffold has also been investigated for its anticancer properties. Compounds derived from this class have shown selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The ability to induce cell death in specific cancer cells while sparing normal cells highlights the therapeutic promise of triazoloquinazoline derivatives in oncology (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCXZQZZWFMJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)

![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)
![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)